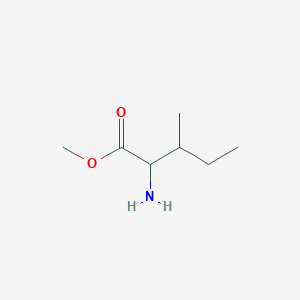

Methyl 2-amino-3-methylpentanoate

描述

Contextualization within Branched-Chain α-Amino Acid Ester Chemistry

Methyl 2-amino-3-methylpentanoate belongs to the class of branched-chain α-amino acid esters. These compounds are derivatives of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine, which are fundamental building blocks of proteins. nih.govnih.gov The esterification of the carboxylic acid group of a BCAA, in this case, isoleucine with methanol (B129727), yields the corresponding methyl ester. pearson.com This modification from a free amino acid to an ester alters the compound's physical and chemical properties, such as its solubility and reactivity, making it a versatile intermediate in organic synthesis. libretexts.org

The presence of the branched alkyl side chain in these amino acid esters influences their steric and electronic properties, which can be exploited in various chemical transformations. nih.gov They serve as valuable chiral building blocks and are utilized in the synthesis of peptides, pharmaceuticals, and other complex organic molecules. researchgate.netgoogleapis.com The study of branched-chain α-amino acid esters is crucial for advancing our understanding of stereoselective synthesis and the development of new synthetic methodologies.

Stereoisomeric Forms of this compound and Their Significance

The molecular structure of this compound contains two stereogenic centers at the C-2 and C-3 positions of the pentanoate backbone. This results in the existence of four possible stereoisomers, each with a unique three-dimensional arrangement of its atoms. The specific configuration of these chiral centers is designated using the Cahn-Ingold-Prelog (CIP) priority rules, leading to the (2R,3R), (2S,3S), (2R,3S), and (2S,3R) isomers. The distinct spatial arrangement of each stereoisomer is critical as it dictates its chemical and biological activity.

(2R,3R)-Methyl 2-amino-3-methylpentanoate

(2R,3R)-Methyl 2-amino-3-methylpentanoate is one of the four stereoisomers of this compound. ambeed.com Its specific spatial configuration can lead to different interactions in chiral environments, making it a subject of interest in stereoselective synthesis and for comparative studies against its other stereoisomers.

(2S,3S)-Methyl 2-amino-3-methylpentanoate

This stereoisomer, also known as Methyl L-isoleucinate, is derived from the naturally occurring amino acid L-isoleucine. Its (2S,3S) configuration is of particular importance in medicinal chemistry and the synthesis of bioactive compounds due to its relationship to the natural amino acid. lookchem.com It is often used as a starting material or intermediate in the synthesis of pharmaceuticals and peptides. For instance, it has been utilized in the synthesis of tripeptides and other peptide derivatives.

(2R,3S)-Methyl 2-amino-3-methylpentanoate

The (2R,3S) stereoisomer, also referred to as D-allo-isoleucine methyl ester, represents another distinct spatial arrangement of the molecule. ontosight.ai Research on this particular isomer contributes to the broader understanding of how stereochemistry influences molecular properties and interactions. It can serve as a valuable tool in stereochemical studies and as a building block for the synthesis of non-natural peptides or other chiral molecules.

(2S,3R)-Methyl 2-amino-3-methylpentanoate

(2S,3R)-Methyl 2-amino-3-methylpentanoate, or L-allo-isoleucine methyl ester, is the fourth possible stereoisomer. Its unique stereochemistry makes it a useful compound for investigating the structure-activity relationships of molecules where the specific orientation of functional groups is critical.

Research Landscape and Significance in Synthetic Organic Chemistry

This compound and its stereoisomers are valuable reagents in synthetic organic chemistry. sigmaaldrich.com Their utility stems from the presence of both an amino and an ester functional group, along with the chiral centers, which allows for a wide range of chemical modifications.

One significant area of application is in the synthesis of pharmaceutical intermediates. For example, the hydrochloride salt of this compound has been used in the development of nitroxoline (B368727) prodrugs, which have potential applications beyond urinary tract infections due to improved pharmacokinetic properties. google.com The compound has also been employed in the synthesis of novel heteroaryl and heterocycle compounds that act as inhibitors of PI3K, an enzyme implicated in cancer and inflammatory diseases. google.com

Furthermore, these esters are used in peptide synthesis. The amino group can be protected while the ester group is hydrolyzed, or vice versa, allowing for the controlled formation of peptide bonds. libretexts.org They also serve as precursors for the synthesis of other complex molecules. For instance, (2S,3S)-Methyl 2-amino-3-methylpentanoate has been reacted with 1,3-cyclohexanedione (B196179) to produce biologically relevant enaminones. A sustainable approach for the synthesis of amino acid esters, including this compound, has been developed using a chitosan-supported ionic liquid as a reusable catalyst. researchgate.net

The table below summarizes some of the key chemical properties of this compound.

| Property | Value |

| Molecular Formula | C₇H₁₅NO₂ |

| Molecular Weight | 145.20 g/mol sigmaaldrich.com |

| CAS Number | 2577-46-0 sigmaaldrich.com |

| IUPAC Name | This compound nih.gov |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

methyl 2-amino-3-methylpentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-4-5(2)6(8)7(9)10-3/h5-6H,4,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXMMTUJDQTVJEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Methyl 2 Amino 3 Methylpentanoate and Its Derivatives

Direct Esterification Approaches for Methyl 2-amino-3-methylpentanoate Synthesis

Direct esterification of the parent amino acid, 2-amino-3-methylpentanoic acid (isoleucine), with methanol (B129727) is the most common and direct route to obtaining this compound. This approach typically requires a catalyst to facilitate the reaction between the carboxylic acid group of the amino acid and the alcohol.

Acid-Catalyzed Esterification Protocols

Acid catalysis is a cornerstone of esterification. Various protic acids and other reagents have been effectively used to synthesize amino acid methyl esters.

Sulfuric Acid (H₂SO₄): The use of sulfuric acid as a catalyst for the esterification of amino acids in methanol is a well-established method. acs.orgnih.gov Research has shown that the nature of the mineral acid is critical; under similar conditions (pH 2), other strong acids like hydrochloric acid (HCl) and nitric acid (HNO₃) did not yield any esterification product, highlighting the unique catalytic role of sulfuric acid. acs.orgacs.org The mechanism may involve the in-situ generation of sulfate (B86663) esters that promote the alkylation of the carboxylate. acs.org

Trimethylchlorosilane (TMSCl): A convenient and highly efficient method involves the use of trimethylchlorosilane in methanol at room temperature. mdpi.com This system allows for the preparation of a wide array of amino acid methyl ester hydrochlorides in good to excellent yields. The mild reaction conditions and simple workup procedure make it an attractive alternative to harsher, more traditional methods. mdpi.com

Thionyl Chloride (SOCl₂): The classic Fischer-Speier esterification using an alcohol like methanol in the presence of a catalyst such as thionyl chloride is also a widely reported method for converting amino acids to their corresponding methyl esters. mdpi.com

Anhydrous Hydrogen Chloride (HCl): Another common protocol involves saturating a solution of the amino acid in dry methanol with anhydrous hydrogen chloride gas. prepchem.com The reaction mixture is typically stirred for an extended period, often with heating, to drive the esterification to completion. prepchem.com

Optimization of Reaction Conditions for Yield and Purity

Maximizing the yield and purity of this compound requires careful optimization of several reaction parameters.

Temperature: Reaction temperature is a critical factor. In a study involving sulfuric acid-catalyzed esterification in thin films generated by electrospray ionization (ESI), the maximum reaction efficiency was achieved at a temperature of 70 °C. acs.orgnih.gov At this temperature, the rapid evaporation of the solvent from the thin film accelerates the reaction. acs.org

Catalyst and Reagent Concentration: The molar ratio of the catalyst and reagents significantly impacts the reaction outcome. For instance, when using a system where methyl hydrosulfate is prepared in situ from chlorosulfonic acid and methanol, the molar ratio of chlorosulfonic acid to the amino acid is a key parameter, with optimal ratios typically falling between 0.8 and 2.0. google.com With the trimethylchlorosilane/methanol method, a twofold molar excess of TMSCl relative to the amino acid is generally used. mdpi.com

Reaction Time: The duration of the reaction is tailored to the specific protocol. While the TMSCl/methanol method proceeds efficiently at room temperature, other methods like those using anhydrous HCl or thionyl chloride may require several hours of reflux to achieve high conversion. mdpi.comprepchem.com

Purity and Separation: In some cases, incomplete esterification can be strategically used. Researchers have demonstrated that a mixture of L-isoleucine and L-leucine can be separated by exploiting differences in their esterification rates. nih.gov This principle can be applied to enhance the purity of the desired product on a larger scale.

Table 1: Comparison of Acid-Catalyzed Esterification Methods for Amino Acids

| Catalyst System | Typical Conditions | Advantages | Yields | Citations |

| H₂SO₄ / Methanol | Heating (e.g., 70°C in thin film) | Specific catalytic activity | ~40-50% (for aromatic a.a.) | acs.orgnih.govacs.org |

| TMSCl / Methanol | Room Temperature | Mild conditions, simple workup | Good to Excellent | mdpi.com |

| Anhydrous HCl / Methanol | 0°C to Reflux | Well-established method | Good | prepchem.com |

| Thionyl Chloride / Methanol | Reflux | Common, effective reagent | Good | mdpi.com |

Industrial-Scale Synthesis Considerations

Scaling up the synthesis of this compound from the laboratory to an industrial setting introduces several practical and economic considerations.

Cost and Availability of Raw Materials: The choice of catalyst and solvent is heavily influenced by cost. Methanol is an inexpensive and readily available solvent. While effective, reagents like trimethylchlorosilane may be more costly than traditional mineral acids like sulfuric acid.

Process Simplicity and Safety: Methods that involve simple operations, mild conditions, and straightforward workup procedures are highly desirable for industrial applications. mdpi.com The use of highly corrosive or hazardous materials like thionyl chloride or anhydrous HCl gas requires specialized equipment and handling protocols.

Yield and Throughput: High reaction yields and short reaction times are crucial for maximizing plant throughput and economic efficiency. The development of continuous flow processes, potentially leveraging techniques like thin-film reaction acceleration, could offer significant advantages. acs.org

Waste Management: The environmental impact and cost of waste disposal are major concerns. Methods that minimize waste, such as those with high atom economy or recyclable catalysts, are preferred. The TMSCl/methanol system is advantageous as the byproducts are volatile and easily removed. mdpi.com

Enantioselective and Diastereoselective Synthesis of this compound Stereoisomers

The presence of two stereocenters in this compound (at the α-carbon and β-carbon) means that its synthesis can yield four distinct stereoisomers. Producing a single, desired stereoisomer requires sophisticated enantioselective and diastereoselective synthetic strategies. Such methods are vital for creating unnatural amino acids for applications in medicinal chemistry and protein engineering. nih.gov

Asymmetric Transformations in Chiral Construction

A variety of asymmetric transformations have been developed to construct the chiral centers of α-amino acids with high stereocontrol. These methods often employ chiral auxiliaries, catalysts, or substrates to direct the formation of a specific stereoisomer.

Chiral Auxiliaries: The Schöllkopf method, which uses a chiral auxiliary like (2S)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine, is a powerful strategy for the asymmetric synthesis of α-amino acids. lmaleidykla.lt Alkylation of the lithiated auxiliary with an appropriate electrophile followed by acidic hydrolysis yields the desired amino acid ester with high enantiomeric purity. lmaleidykla.lt

Catalytic Asymmetric Synthesis: Modern approaches increasingly rely on catalysis to achieve asymmetry. This includes methods like nickel-catalyzed enantioconvergent cross-couplings of racemic alkyl electrophiles with alkylzinc reagents, which can produce protected unnatural α-amino acids in good yield and high enantiomeric excess (ee). nih.gov Organocatalysis, for example using proline in Mannich-type reactions, also provides a route to enantiomerically enriched amino acid derivatives. acs.org

Asymmetric Claisen Rearrangement Strategies

The Claisen rearrangement, a nih.govnih.gov-sigmatropic rearrangement, is a powerful carbon-carbon bond-forming reaction that can be adapted for the asymmetric synthesis of amino acids. rsc.org Specifically, the Eschenmoser-Claisen rearrangement has proven effective for synthesizing γ,δ-unsaturated amino acids with controlled stereochemistry. nih.govnih.gov

This strategy is particularly relevant for creating β-substituted amino acids, like isoleucine. The key is to control the geometry of the intermediate ketene (B1206846) acetal (B89532). By starting with a chiral substrate or using a chiral auxiliary, the rearrangement can proceed through a favored chair-like transition state, transferring chirality and establishing the stereochemistry of the new carbon-carbon bond and the α-carbon. nih.gov

For instance, a novel Eschenmoser-Claisen rearrangement using a C₂-symmetric chiral auxiliary, (2R,5R)-dimethylpyrrolidine, has been developed to generate anti-β-substituted γ,δ-unsaturated amino acids with excellent diastereoselectivity and high enantioselectivity (87–93% ee). nih.gov While this produces an unsaturated analog, the double bond serves as a versatile chemical handle that can be subsequently hydrogenated to afford the saturated side chain of an isoleucine derivative. This methodology provides a pathway to novel, optically active amino acids that can be produced on a larger scale. nih.gov

Table 2: Research Findings on Asymmetric Claisen Rearrangement for Amino Acid Synthesis

| Rearrangement Type | Key Feature | Stereochemical Outcome | Product Type | Citations |

| Eschenmoser-Claisen | Use of C₂-symmetric chiral auxiliary | Excellent diastereoselectivity, high enantioselectivity (87-93% ee) | anti-β-substituted γ,δ-unsaturated amino acids | nih.gov |

| Eschenmoser-Claisen | (Z)-N,O-ketene acetal intermediate | Excellent diastereoselectivity for anti product | anti-β-substituted γ,δ-unsaturated amino acids | nih.gov |

| Chelate-Claisen | Cinchona alkaloid catalysts | Highly stereoselective | γ,δ-unsaturated amino acids | researchgate.net |

Stereoselective Aldol (B89426) Condensation Methods

Stereoselective aldol condensation represents a powerful strategy for constructing the β-hydroxy-α-amino acid framework, a key precursor to compounds like this compound. This method forges a crucial carbon-carbon bond while simultaneously establishing up to two adjacent stereocenters.

A significant approach involves the asymmetric aldol reaction of glycine (B1666218) Schiff bases. acs.org For instance, using benzophenone-derived imines of glycine o-nitroanilide as the nucleophile under Brønsted base catalysis allows for highly enantioselective and syn-selective additions to various aldehydes. acs.org The o-nitroanilide moiety is crucial, acting as a hydrogen-bonding platform that influences both the reactivity of the enolate and the diastereoselectivity of the reaction. acs.org

Another prominent strategy is the Mukaiyama aldol reaction, which utilizes silyl (B83357) enol ethers as nucleophiles. The stereochemical outcome is controlled by chiral elements on the enolsilane, the aldehyde, or a Lewis acid catalyst. wiley-vch.de While substrate-controlled reactions using chiral methyl ketones often show poor stereoselectivity, the use of chiral Lewis acids can provide high levels of asymmetric induction. wiley-vch.de For reactions aiming for the specific side chain of this compound, an appropriate aldehyde, such as 2-methylbutanal, would be employed.

The Zimmerman-Traxler model provides a predictive framework for aldol reactions involving metal enolates, particularly boron enolates. harvard.edu By forming a chair-like six-membered transition state, the geometry of the enolate (E or Z) directly dictates the relative stereochemistry (anti or syn) of the aldol product. harvard.edu The generation of (Z)-boron enolates, often from Evans' acyl oxazolidinones, typically leads to syn-aldol adducts with high diastereoselectivity. harvard.edu

| Method | Key Reagents | Stereochemical Control | Typical Diastereomeric Ratio (d.r.) |

| Glycine Schiff Base Aldol | Glycine o-nitroanilide imine, Brønsted base | Hydrogen-bonding platform | Good to excellent syn-selectivity acs.org |

| Mukaiyama Aldol | Silyl enol ether, Chiral Lewis Acid | Chiral catalyst | Up to 98:2 d.r. wiley-vch.de |

| Boron Enolate Aldol | (Z)-Boron enolate, Aldehyde | Zimmerman-Traxler transition state | >99% syn-selectivity harvard.edu |

Palladium-Mediated Coupling Reactions

Palladium catalysis offers a versatile platform for the synthesis and derivatization of α-amino acid esters. These reactions are prized for their functional group tolerance and ability to form carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. researchgate.net

One notable application is the palladium(II)-catalyzed aza-Claisen rearrangement. This method can be used to synthesize β-hydroxy-α-amino acids with high diastereoselectivity. rsc.org For example, an allylic acetimidate derived from an enantiopure α-hydroxy acid can be rearranged to an allylic amide, which can then be converted to the target amino acid. The stereochemical outcome is directed by an adjacent ether group, leading to diastereomeric ratios as high as 14:1. rsc.org

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira reactions, are instrumental in creating derivatives of this compound. researchgate.netrsc.org These methods allow for the introduction of various aryl, heteroaryl, or alkynyl groups onto the amino acid scaffold, assuming a suitable precursor with a halide or triflate is available. For instance, a derivative of this compound containing a halogenated side chain could be coupled with a wide range of organoboron or organostannane reagents to generate novel analogues. rsc.org The development of advanced ligand systems and reaction conditions has made these couplings highly efficient and applicable on an industrial scale for pharmaceutical synthesis. researchgate.net

| Reaction Type | Catalyst System | Bond Formed | Significance |

| Aza-Claisen Rearrangement | Palladium(II) catalyst | C-N | Stereoselective synthesis of β-hydroxy-α-amino acids. rsc.org |

| Suzuki-Miyaura Coupling | Pd catalyst, Ligand, Base | C-C (Aryl/Vinyl) | Derivatization by introducing aryl or vinyl groups. researchgate.net |

| Sonogashira Coupling | Pd catalyst, Cu co-catalyst | C-C (Alkynyl) | Introduction of alkynyl functionalities for further modification. researchgate.net |

| Dehydrogenative Cyclization | Pd(OAc)₂, Cu(OAc)₂ | C-C | Formation of cyclopropane (B1198618) rings from ketones and styrenes. nih.gov |

Kinetic Resolution Techniques for Stereoisomer Separation

For amino acids with multiple stereocenters like this compound, which has four possible stereoisomers (2S,3S; 2R,3R; 2S,3R; 2R,3S), resolution of racemic or diastereomeric mixtures is often necessary. Kinetic resolution is a powerful technique that exploits the differential reaction rates of enantiomers or diastereomers with a chiral catalyst or reagent.

Dynamic kinetic resolution (DKR) is a particularly efficient variation. In DKR, the less reactive stereoisomer is continuously racemized or epimerized under the reaction conditions, allowing for a theoretical yield of a single desired stereoisomer of up to 100%. One such method involves the hydrogenation of an azlactone precursor in the presence of a chiral ruthenium catalyst to produce anti-β-hydroxy-α-amino acids with high stereoselectivity. nih.gov

Enzymatic methods are also widely used for kinetic resolution. For example, microbial aldolases can catalyze the retro-aldol reaction of β-hydroxy-dl-amino acids. nih.gov This process allows for the enzymatic resolution of either the d- or l-isomers from a racemic mixture, achieving a maximum molar yield of 50% for the desired isomer. nih.gov Similarly, enantioselective enzyme-catalyzed cleavage of a prochiral diester can be the key step in an asymmetric synthesis, as demonstrated in the preparation of nonproteinogenic α-amino acids where porcine liver esterase was used to achieve high enantiomeric excess. acs.orgacs.org

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired stereocenter(s) have been established, the auxiliary is cleaved and can often be recovered. This strategy is one of the most reliable and well-established methods for asymmetric synthesis. numberanalytics.com

Evans' oxazolidinone auxiliaries, which are readily prepared from amino alcohols, are highly effective in controlling the stereochemistry of aldol and alkylation reactions. harvard.eduwikipedia.org The acylated oxazolidinone can be converted to a boron enolate, which then undergoes a highly diastereoselective aldol condensation. The bulky substituent on the oxazolidinone effectively shields one face of the enolate, directing the incoming electrophile to the opposite face. harvard.edu

Another widely used approach involves the use of pseudoephedrine as a chiral auxiliary. wikipedia.org When reacted with a carboxylic acid, it forms an amide. Deprotonation of the α-carbon followed by alkylation proceeds with high diastereoselectivity, as the incoming electrophile is directed by the chiral framework. wikipedia.org

For the synthesis of α-methyl-α-amino acids, a method using L-valine as the chiral auxiliary has been developed. scispace.com A bis-lactim ether is formed from L-valine and the target amino acid methyl ester. Metalation followed by alkylation occurs with high diastereoselectivity (>95% d.e.), where the alkyl group adds trans to the isopropyl group of the valine auxiliary. Subsequent acidic hydrolysis cleaves the product, yielding the desired (R)-α-methyl-α-amino acid methyl ester and recovering the L-valine methyl ester. scispace.com

| Chiral Auxiliary | Reaction Type | Key Intermediate | Diastereomeric Excess (d.e.) |

| Evans' Oxazolidinone | Aldol Condensation | Boron Enolate | >99% harvard.edu |

| Pseudoephedrine | Alkylation | Amide Enolate | High |

| L-Valine | Alkylation | Bis-lactim Ether | >95% scispace.com |

| trans-2-Phenylcyclohexanol | Ene Reaction | Glyoxylate Ester | 10:1 d.r. wikipedia.org |

Chemoenzymatic Synthetic Pathways

Chemoenzymatic synthesis harnesses the high selectivity and efficiency of enzymes for specific transformations within a multi-step chemical synthesis. chemscene.com This approach is particularly advantageous for producing optically pure amino acids, often under mild, environmentally friendly conditions. nih.govmdpi.com

Transaminases, specifically D-amino acid aminotransferases (DAAT), are powerful biocatalysts for the asymmetric synthesis of D-amino acids from their corresponding α-keto acids. mdpi.com These pyridoxal-5'-phosphate-dependent enzymes catalyze the stereoselective transfer of an amino group from a donor molecule to the keto acid acceptor. This method has been successfully applied to produce a wide range of aliphatic and aromatic D-amino acids with enantiomeric excesses often exceeding 99%. mdpi.com

For the synthesis of β-hydroxy-α-amino acids, 2-oxoglutarate-dependent hydroxylases offer a highly regio- and stereoselective route. nih.gov These enzymes can directly hydroxylate the β-position of an amino acid in an irreversible reaction, providing a direct pathway to diastereomerically pure products. This avoids the equilibrium limitations sometimes encountered with aldolases. nih.gov

Papain-catalyzed polymerization is another example of a chemoenzymatic strategy. This method has been used to synthesize polypeptides containing unnatural amino acids, such as 2-aminoisobutyric acid, from a tripeptide ethyl ester monomer in an aqueous medium. rsc.org This demonstrates the potential for using enzymes to create more complex structures derived from building blocks like this compound.

| Enzyme Class | Reaction Catalyzed | Substrate | Product |

| D-Amino Acid Transaminase (DAAT) | Stereoselective Amination | α-Keto Acid | D-Amino Acid mdpi.com |

| 2-Oxoglutarate-Dependent Hydroxylase | Regio- and Stereoselective Hydroxylation | L-Amino Acid | L-threo-β-Hydroxy-α-amino acid nih.gov |

| Esterase (e.g., Porcine Liver Esterase) | Enantioselective Ester Cleavage | Prochiral Diethyl Malonate | Chiral Monoethyl Malonate acs.org |

| Papain | Polymerization | Tripeptide Ethyl Ester | Polypeptide rsc.org |

Protecting Group Strategies in this compound Synthesis

In the multi-step synthesis of complex molecules like this compound and its derivatives, the strategic use of protecting groups is essential. libretexts.org These groups temporarily mask reactive functional groups—primarily the amine and carboxylic acid—to prevent them from undergoing unwanted side reactions during transformations elsewhere in the molecule. gcwgandhinagar.comslideshare.net

The amino group is commonly protected due to its nucleophilicity and susceptibility to oxidation. libretexts.org The two most prevalent amine protecting groups are tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). researchgate.net

Boc Group: This group is stable to a wide range of conditions but is readily removed by treatment with a strong acid, such as trifluoroacetic acid (TFA). ug.edu.pl

Fmoc Group: The Fmoc group is stable to acidic conditions but is cleaved by a mild base, typically a solution of piperidine (B6355638) in DMF. researchgate.netug.edu.pl The orthogonal nature of these two groups is a cornerstone of modern peptide synthesis, allowing for selective deprotection of either the N-terminus or side chains.

The carboxylic acid is typically protected as an ester to mask its acidity and prevent it from acting as a nucleophile in certain reactions. slideshare.net

Methyl or Ethyl Esters: These are simple to install and are generally stable. They are typically removed by saponification using a base like NaOH or LiOH, followed by acidic workup. gcwgandhinagar.com

tert-Butyl (tBu) Esters: Similar to the Boc group, tBu esters are cleaved under acidic conditions (e.g., TFA), making them compatible with Fmoc-based strategies. slideshare.net

Benzyl (Bn) Esters: These are removed by catalytic hydrogenation (H₂/Pd), a mild condition that is orthogonal to both acid- and base-labile protecting groups. gcwgandhinagar.com

| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions |

| Amino | tert-Butyloxycarbonyl | Boc | Strong Acid (e.g., TFA) ug.edu.pl |

| Amino | 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) researchgate.netug.edu.pl |

| Carboxylic Acid | Methyl/Ethyl Ester | Me/Et | Base (Saponification) gcwgandhinagar.com |

| Carboxylic Acid | tert-Butyl Ester | tBu | Strong Acid (e.g., TFA) slideshare.net |

| Carboxylic Acid | Benzyl Ester | Bn | Catalytic Hydrogenation gcwgandhinagar.com |

Derivatization Strategies for this compound as Synthetic Intermediates

This compound is not only a target molecule but also a valuable synthetic intermediate for constructing more complex molecules, such as peptides, peptidomimetics, and natural products. Derivatization strategies focus on modifying its core structure to introduce new functionalities and build molecular diversity.

One primary derivatization involves using the compound as a building block in peptide synthesis . After protecting the amino group (e.g., with Fmoc or Boc), the carboxyl group of the methyl ester can be hydrolyzed and then activated for coupling with the amino group of another amino acid. gcwgandhinagar.com Standard coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) or HATU facilitate the formation of the amide (peptide) bond. gcwgandhinagar.com

Functionalization of the side chain offers another avenue for derivatization. While the sec-butyl side chain of isoleucine is aliphatic and generally unreactive, synthetic routes can be designed to install precursors with reactive handles. For example, a synthetic analogue containing a terminal alkyne or alkene on the side chain could be prepared. This handle would allow for subsequent modifications using powerful and selective reactions like copper-catalyzed azide-alkyne cycloaddition ("click chemistry") or olefin metathesis.

Palladium-mediated coupling reactions are also key for derivatization. researchgate.net A synthetic precursor to this compound containing a halogen or triflate on the side chain could serve as a substrate for Suzuki, Stille, or Heck coupling reactions, enabling the attachment of a vast array of aryl, heteroaryl, or vinyl substituents. rsc.org

Finally, the amino group itself can be derivatized beyond simple protection. For example, reductive amination or acylation with various acid chlorides can be used to append diverse functional groups, transforming the amino acid into a scaffold for combinatorial library synthesis.

Chemical Reactivity and Mechanistic Studies of Methyl 2 Amino 3 Methylpentanoate

Reactions Involving the Amino Group of Methyl 2-amino-3-methylpentanoate

The primary amino group in this compound is a key site of reactivity, functioning as a nucleophile and being susceptible to oxidative processes and transamination reactions.

Oxidative Transformations

The amino group of amino acids and their esters can undergo oxidative deamination, a process that converts the amino acid into its corresponding α-keto acid. wikipedia.org This reaction is a fundamental step in the catabolism of amino acids. libretexts.org While direct oxidative deamination is most prominent for glutamic acid, other amino acids like isoleucine can be deaminated through a series of reactions. medmuv.com

The process is catalyzed by enzymes such as L-amino acid oxidase, found in the liver and kidneys, or through a coupled reaction involving an aminotransferase and glutamate (B1630785) dehydrogenase (GDH). wikipedia.org In the latter pathway, the amino group from the isoleucine ester is first transferred to α-ketoglutarate to form glutamate. The glutamate then undergoes oxidative deamination catalyzed by GDH, which uses NAD⁺ or NADP⁺ as a cofactor, to produce α-ketoglutarate and ammonia (B1221849). wikipedia.orglibretexts.org The ammonia generated is typically channeled into the urea (B33335) cycle for excretion. wikipedia.org

Another class of enzymes, monoamine oxidases (MAOs), can also catalyze the oxidative deamination of various amines, generating the corresponding ketone or aldehyde. taylorandfrancis.com

Table 1: Key Enzymes in Oxidative Deamination

| Enzyme | Cofactor | Substrate Class | Product |

|---|---|---|---|

| L-Amino Acid Oxidase | FAD | L-Amino Acids | α-Keto Acid, NH₃, H₂O₂ |

| Glutamate Dehydrogenase (GDH) | NAD⁺/NADP⁺ | L-Glutamate | α-Ketoglutarate, NH₃ |

Nucleophilic Substitution Reactions

The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile, enabling it to participate in various nucleophilic substitution reactions. khanacademy.orgbyjus.com These reactions are fundamental for creating new carbon-nitrogen or heteroatom-nitrogen bonds, commonly employed in the synthesis of modified amino acids and peptides.

N-Alkylation: The introduction of an alkyl group onto the amino nitrogen is a common modification. For amino acids and their esters, N-methylation is particularly significant as it can enhance properties like membrane permeability in peptides. monash.edu A general method for N-alkylation involves the reaction of the amino ester with an alkyl halide. To facilitate the reaction and prevent over-alkylation, the amino group is often first protected, and a base is used to deprotonate the nitrogen. For instance, N-acyl or N-carbamoyl amino acids can be methylated using sodium hydride and methyl iodide. monash.edu Direct N-alkylation of unprotected amino esters can be challenging and may require specific conditions, such as the use of cesium carbonate and an alkyl halide in DMF, a method proven effective for related structures like 2-amino-3-acylthiophenes. psu.edu

N-Acylation: The amino group readily reacts with acylating agents like acyl chlorides or acid anhydrides to form amides. This reaction is a cornerstone of peptide synthesis, where the amino group of one amino acid ester attacks the activated carboxyl group of another amino acid. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Table 2: Conditions for Nucleophilic Substitution on the Amino Group

| Reaction Type | Reagent(s) | Conditions | Product |

|---|---|---|---|

| N-Methylation | Sodium Hydride, Methyl Iodide (on N-protected ester) | - | N-Methylated amino ester |

| N-Alkylation | Alkyl Halide, Cesium Carbonate | DMF | N-Alkylated amino ester |

Transamination Reaction Mechanisms

Transamination is a crucial biochemical reaction involving the transfer of an amino group from an amino acid to an α-keto acid, resulting in the formation of a new amino acid and a new α-keto acid. wikipedia.orgontosight.ai This process is central to amino acid metabolism, allowing for the synthesis of non-essential amino acids and the funneling of nitrogen from various amino acids into a few key compounds like glutamate and aspartate. libretexts.orgtaylorandfrancis.com

The reaction is catalyzed by a class of enzymes called aminotransferases (or transaminases), which require pyridoxal-5'-phosphate (PLP), a derivative of vitamin B₆, as a coenzyme. wikipedia.org Isoleucine is among the amino acids that readily undergo transamination. taylorandfrancis.com

The mechanism proceeds in two main stages:

Formation of the Keto Acid: The amino group of the substrate, this compound, attacks the PLP coenzyme, which is initially bound to the enzyme as a Schiff base with a lysine (B10760008) residue. This leads to a transimination reaction, forming a new Schiff base between the amino ester and PLP. Following a tautomerization step, hydrolysis occurs, releasing the α-keto acid (methyl 2-keto-3-methylpentanoate) and leaving the amino group on the coenzyme, now in the form of pyridoxamine-5'-phosphate (PMP). wikipedia.orgyoutube.com

Formation of a New Amino Acid: The PMP then donates its newly acquired amino group to a different α-keto acid (e.g., α-ketoglutarate). This second half of the reaction is essentially the reverse of the first, involving the formation of a Schiff base with the new keto acid, tautomerization, and finally hydrolysis to release the new amino acid (e.g., glutamate) and regenerate the PLP-enzyme complex for the next catalytic cycle. wikipedia.orgyoutube.com

Reactions Involving the Ester Moiety of this compound

The ester group is another site of significant chemical reactivity, primarily undergoing reductive and hydrolytic transformations.

Reductive Conversions

The ester functionality of this compound can be reduced to a primary alcohol, yielding the corresponding amino alcohol, (2S,3S)-2-amino-3-methylpentan-1-ol (isoleucinol). This transformation is valuable for synthesizing chiral ligands, catalysts, and pharmaceutical intermediates.

The choice of reducing agent is critical and often depends on the steric hindrance around the ester and the presence of other reducible functional groups. For simple amino esters, lithium borohydride (B1222165) (LiBH₄) can be an effective reducing agent. However, for more sterically hindered esters, stronger and more specialized reagents are required. Research on sterically hindered α,α-disubstituted amino esters has shown that while LiBH₄ may be ineffective, ate complexes like the one formed from butyllithium (B86547) (BuLi) and diisobutylaluminium hydride (DIBAL-H) can successfully reduce the ester to the corresponding amino alcohol with good yields.

Hydrolytic Pathways

Hydrolysis of the methyl ester group regenerates the carboxylic acid, converting this compound back to isoleucine. This reaction, literally "splitting with water," can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: This reaction is the reverse of Fischer esterification. The ester is typically heated with an excess of water in the presence of a strong acid catalyst, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of a methanol (B129727) molecule yield the carboxylic acid and regenerate the acid catalyst. This reaction is reversible and its completion is driven by using a large excess of water.

Base-Catalyzed Hydrolysis (Saponification): In contrast to the acidic pathway, base-catalyzed hydrolysis is an irreversible process. The ester is treated with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The hydroxide ion, a strong nucleophile, directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The intermediate then collapses, eliminating the methoxide (B1231860) ion (⁻OCH₃) as the leaving group. The methoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid, driving the reaction to completion and forming the carboxylate salt and methanol. Acidification in a subsequent workup step is required to obtain the free carboxylic acid.

Decarboxylation Mechanisms of this compound Precursors

The decarboxylation of precursors to this compound, such as N-protected 2-amino-3-methylpentanoic acids, is a key transformation in the synthesis of various organic compounds. This process involves the removal of a carboxyl group (-COOH) and its replacement with another functional group. The reaction can be initiated through several mechanistic pathways, including photoredox catalysis, electrochemical oxidation, and transition metal-catalyzed reactions. researchgate.netrsc.orgsioc-journal.cn

Visible-light-mediated photoredox catalysis has emerged as a powerful method for the decarboxylative functionalization of α-amino acids. researchgate.netsioc-journal.cn In a typical mechanism, a photosensitizer, upon absorbing visible light, becomes excited and can then interact with the N-protected amino acid. This interaction can proceed via an oxidative or reductive quenching cycle. In an oxidative quenching cycle, the excited photosensitizer accepts an electron from the carboxylate, forming a carboxyl radical, which readily undergoes decarboxylation to produce a carbon-centered radical. This radical can then participate in various bond-forming reactions.

Electrochemical methods provide an alternative route to the decarboxylation of amino acid precursors. researchgate.net Anodic oxidation of a carboxylate anion can lead to the formation of an alkyl radical through a single-electron transfer followed by decarboxylation. researchgate.net This method avoids the need for chemical oxidants and can be a green and sustainable approach.

Transition metal catalysis is also widely employed for decarboxylative coupling reactions. rsc.orgrsc.org Metals such as palladium, copper, and nickel can facilitate the decarboxylation of carboxylic acids and their derivatives, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. rsc.org The mechanism often involves the formation of a metal-carboxylate intermediate, followed by decarboxylation and subsequent reductive elimination or other bond-forming steps. For instance, in a palladium-catalyzed process, an intermediate Pd(IV) species can be formed, which then undergoes reductive elimination to yield the final product. rsc.org

A comparison of these decarboxylation approaches is summarized in the table below:

| Method | Initiator | Key Intermediate | Advantages |

| Photoredox Catalysis | Visible Light, Photosensitizer | Carbon-centered radical | Mild reaction conditions, high functional group tolerance. researchgate.netsioc-journal.cn |

| Electrochemical Oxidation | Electric Current | Carbon-centered radical | Avoids chemical oxidants, sustainable. researchgate.net |

| Transition Metal Catalysis | Pd, Cu, Ni, etc. | Metal-carboxylate complex | Wide applicability in C-C and C-X bond formation. rsc.orgrsc.org |

Mechanistic Insights into Complex Reactions Utilizing this compound (e.g., Cross-Metathesis)

This compound can be a versatile building block in more complex organic transformations, such as olefin cross-metathesis, provided it is appropriately functionalized with an alkene moiety. Cross-metathesis is a powerful reaction that allows for the exchange of substituents between two different olefins, catalyzed by transition metal complexes, most notably Grubbs-type ruthenium catalysts. sigmaaldrich.comwikipedia.orgresearchgate.net

The generally accepted mechanism for olefin metathesis, known as the Chauvin mechanism, involves a series of [2+2] cycloaddition and cycloreversion steps between the catalyst's metal carbene and the olefin substrates. wikipedia.org The catalytic cycle for a cross-metathesis reaction involving an unsaturated derivative of this compound (for instance, an N-allyl derivative) with a partner olefin like methyl acrylate (B77674) would proceed as follows:

Initiation: The active catalyst, a 14-electron ruthenium carbene, is generated from a pre-catalyst, such as a Grubbs second-generation catalyst. researchgate.net

[2+2] Cycloaddition: The active catalyst reacts with the double bond of the functionalized amino acid ester to form a metallacyclobutane intermediate.

[2+2] Cycloreversion (Productive): The metallacyclobutane ring opens to release a new olefin and a new ruthenium carbene.

Reaction with Second Olefin: The newly formed ruthenium carbene then reacts with the second olefin (e.g., methyl acrylate) in another [2+2] cycloaddition step to form a different metallacyclobutane.

[2+2] Cycloreversion and Catalyst Regeneration: This second metallacyclobutane opens to release the final cross-metathesis product and regenerate the active ruthenium catalyst, which can then re-enter the catalytic cycle.

The efficiency and stereoselectivity of the cross-metathesis reaction are influenced by several factors, including the nature of the catalyst, the substrates, and the reaction conditions. For example, the use of specific Grubbs-type catalysts can favor the formation of either the E or Z isomer of the resulting alkene. The reaction is typically driven forward by the formation of a volatile byproduct, such as ethylene, when a terminal alkene is used as one of the coupling partners. wikipedia.org

The table below outlines the key steps in the cross-metathesis catalytic cycle:

| Step | Description | Intermediate/Product |

| 1. Initiation | Generation of the active 14e- Ru-carbene from a pre-catalyst. | Active Ru-carbene |

| 2. First Cycloaddition | Reaction of the active catalyst with the first olefin (amino acid derivative). | Metallacyclobutane A |

| 3. First Cycloreversion | Ring-opening to form a new Ru-carbene and a byproduct olefin. | New Ru-carbene, Olefin byproduct |

| 4. Second Cycloaddition | Reaction of the new Ru-carbene with the second olefin. | Metallacyclobutane B |

| 5. Second Cycloreversion | Ring-opening to release the final product and regenerate the active catalyst. | Cross-metathesis product, Active Ru-carbene |

Applications of Methyl 2 Amino 3 Methylpentanoate As a Chiral Building Block in Organic Synthesis

Utility in Pharmaceutical Synthesis and Precursor Development

The structural motif of isoleucine is integral to numerous biologically active compounds, making its methyl ester, Methyl 2-amino-3-methylpentanoate, a valuable starting material in pharmaceutical research and development. It serves as a key intermediate in the synthesis of complex molecules, particularly those featuring the pentanoic acid skeleton which is present in various bioactive compounds. ontosight.ai The development of methods to synthesize unnatural α-amino acids, for which this compound can be a precursor, is a significant focus in medicinal chemistry due to their widespread use in creating novel therapeutic agents. nih.gov

One of the key advantages of using amino acid derivatives like this compound is their ability to be incorporated into synthetic routes to generate compounds with improved pharmacological profiles. For instance, the synthesis of unnatural α-amino acid derivatives has been shown to be crucial for developing intermediates for bioactive compounds. nih.gov The inherent chirality of this compound is preserved throughout these synthetic transformations, ensuring the stereochemical integrity of the final pharmaceutical product.

Role in Asymmetric Catalysis

The field of asymmetric catalysis, which focuses on the stereoselective synthesis of chiral molecules, has significantly benefited from the use of amino acids and their derivatives. chemscene.com These natural compounds can act as chiral ligands, auxiliaries, or catalysts to control the stereochemical outcome of a reaction. frontiersin.org this compound, with its defined stereochemistry, is a valuable component in the design of such catalytic systems.

Chiral aldehyde catalysis, for example, has demonstrated good catalytic activation and stereoselective control in reactions involving N-unprotected amino acid esters. frontiersin.org In these systems, the amino acid ester can be activated through the formation of a Schiff base with a chiral aldehyde catalyst. frontiersin.org Furthermore, combinations of organic catalysts with transition metals have been explored to enhance reactivity and selectivity in amine chemistry. frontiersin.org

Another significant application is in kinetic resolution, a method used to separate a racemic mixture. Modified cinchona alkaloids have been successfully employed as catalysts for the highly enantioselective kinetic resolution of urethane-protected α-amino acid N-carboxyanhydrides (UNCAs), which can be prepared from racemic amino acids like isoleucine. brandeis.edu This process allows for the separation of enantiomers, providing access to optically active amino acid derivatives that are essential for peptide synthesis and other applications. brandeis.edu

Incorporation into Peptides and Peptidomimetics

This compound is a fundamental component in peptide synthesis, where it is used to introduce the isoleucine residue into a growing peptide chain. sigmaaldrich.cn The properties of the isoleucine side chain, being non-polar and hydrophobic, play a crucial role in the structure and function of the resulting peptide or protein. wikipedia.org

Beyond natural peptides, there is significant interest in creating peptidomimetics—molecules that mimic the structure and function of peptides but have enhanced properties, such as increased stability against enzymatic degradation. The design of these molecules often involves modifying the peptide backbone or incorporating unnatural amino acids. The knowledge of how isoleucine's side chain influences conformation is critical in designing effective peptidomimetics. nih.govnih.gov For instance, α/β-peptides have been developed as foldamers that can mimic the biological function of natural peptides, such as binding to protein surfaces. nih.gov

Contributions to Foldamer Chemistry

Foldamers are unnatural oligomers that adopt well-defined three-dimensional structures, similar to the secondary structures of proteins. nih.gov They have emerged as important tools in molecular recognition, with applications in materials science and medicinal chemistry. The design of foldamers that mimic protein secondary structures, such as the α-helix, is a particularly active area of research, as these molecules can inhibit protein-protein interactions. nih.govnih.gov

The conformational preferences of amino acid side chains are a key determinant of a foldamer's structure. The isoleucine side chain, with its specific steric bulk and hydrophobicity, can influence the folding of a peptide backbone into a particular conformation. nih.govnih.gov Studies on α/β-peptide foldamers have shown that the systematic replacement of α-amino acids with β-amino acids can lead to molecules that mimic the binding domains of proteins with high affinity and selectivity. nih.gov For example, α/β-peptides have been designed to mimic BH3 domains, which are involved in the regulation of apoptosis, demonstrating the potential of this approach in developing new therapeutics. nih.gov

The following table summarizes the impact of β-residue incorporation on the binding affinity of α/β-peptide foldamers to the protein Bcl-xL, highlighting the importance of side-chain positioning in foldamer design.

| Compound | Description | Ki for Bcl-xL (nM) |

| 1 | α-peptide (Puma BH3) | 180 |

| 2 | α/β-peptide | >1000 |

| 3 | α/β-peptide | 220 |

| 4 | α/β-peptide | <1 |

| 5 | α/β-peptide | 4 |

| Data sourced from a study on sequence-based design of α/β-peptide foldamers. nih.gov |

Synthesis of Natural Products and Their Analogues Featuring this compound Motifs

Isoleucine is a component of many natural products, and its methyl ester is therefore a valuable starting material for the total synthesis of these complex molecules and their analogues. wikipedia.orgnih.gov The synthesis of natural products is a driving force for the development of new synthetic methodologies and allows for the production of these compounds in quantities sufficient for biological evaluation.

Chemical Modification for Enhanced Synthetic Utility (e.g., Solubility Adjustments for Prodrug Synthesis)

The chemical modification of this compound can enhance its utility in various synthetic applications. A particularly important area is the development of prodrugs, which are inactive derivatives of a drug molecule that are converted to the active form in the body. This approach is often used to improve properties such as solubility, permeability, and metabolic stability. ontosight.ai

Amino acid esters are frequently used as promoieties in prodrug design. ontosight.ai By attaching an amino acid ester to a drug molecule, it is often possible to significantly increase its water solubility, which can be a major hurdle for in vivo studies and therapeutic application. ontosight.ai For example, an L-valine ester prodrug was shown to be stable in artificial gastric acid but readily cleaved by esterases, demonstrating the potential of this approach to create orally available drugs.

The following table presents data on the solubility of various prodrugs compared to their parent compounds, illustrating the effectiveness of the amino acid prodrug strategy.

| Parent Drug | Prodrug Moiety | Solubility Improvement |

| Taxoid | 2'-O-isoform | 4000-fold |

| Oridonin | PEG-5kDa | 99.2-fold |

| Pyrazolo[3,4-d]pyrimidine | N-methylpiperazino promoiety | 600-fold |

| This table is a compilation of data from various studies on prodrug design. ontosight.ai |

Computational Chemistry and Molecular Modeling of Methyl 2 Amino 3 Methylpentanoate

Molecular Dynamics Simulations for Conformational Analysis and Chemical Stability

Molecular dynamics (MD) simulations offer a virtual window into the dynamic nature of Methyl 2-amino-3-methylpentanoate. By simulating the movements of atoms over time, researchers can analyze the molecule's conformational landscape—the various three-dimensional shapes it can adopt due to the rotation around its single bonds. These simulations are crucial for understanding how the molecule behaves in different environments, such as in solution or when interacting with biological systems.

Quantum Chemical Calculations for Electronic Structure and Stereochemical Assignment

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed picture of the electronic structure of this compound. These calculations can determine properties like the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the partial charges on each atom. This information is vital for predicting the molecule's reactivity, polarity, and the nature of its intermolecular interactions.

Given that this compound has two chiral centers (at the α and β carbons), it can exist as four different stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S). Quantum chemical calculations are instrumental in assigning the absolute configuration of a specific stereoisomer by comparing calculated properties with experimental data.

Theoretical Prediction of Spectroscopic Signatures (e.g., ECD, TDDFT)

One of the most powerful applications of quantum chemistry is the prediction of spectroscopic signatures. Techniques like Time-Dependent Density Functional Theory (TD-DFT) can calculate the electronic transitions that give rise to UV-Vis and Electronic Circular Dichroism (ECD) spectra. researchgate.net ECD spectroscopy is particularly useful for chiral molecules like this compound, as it is highly sensitive to the molecule's three-dimensional structure.

By calculating the theoretical ECD spectrum for each possible stereoisomer and comparing it to the experimentally measured spectrum, the absolute configuration of the molecule can be unambiguously determined. The accuracy of these predictions relies heavily on having an accurate representation of the molecule's conformational ensemble, often obtained from the molecular dynamics simulations mentioned earlier.

Table 1: Theoretical vs. Experimental Spectroscopic Data (Hypothetical Example)

| Stereoisomer | Calculated λmax (nm) | Experimental λmax (nm) | Calculated Cotton Effect (Δε) | Experimental Cotton Effect (Δε) |

| (2S,3S) | 215 | 214 | +2.5 | +2.3 |

| (2R,3R) | 215 | - | -2.5 | - |

| (2S,3R) | 218 | - | -1.8 | - |

| (2R,3S) | 218 | 217 | +1.8 | +1.9 |

This table is a hypothetical representation to illustrate the comparison between calculated and experimental data for stereochemical assignment.

In Silico Prediction and Optimization of Reaction Pathways

Computational methods can be employed to explore and optimize the synthesis of this compound. By modeling potential reaction pathways, chemists can predict the feasibility, kinetics, and thermodynamics of different synthetic routes. For instance, the esterification of isoleucine with methanol (B129727) is a common method for its synthesis. Quantum chemical calculations can model the transition states and intermediates of this reaction, helping to identify the most efficient catalysts and reaction conditions. This in silico approach can significantly reduce the amount of trial-and-error experimentation required in the laboratory, saving time and resources.

Molecular Docking and Interaction Studies with Chemical Receptors and Enzymes

Molecular docking is a computational technique used to predict how a molecule, such as this compound, binds to the active site of a receptor or enzyme. nih.gov This is particularly relevant for understanding its potential biological activity. The process involves generating a multitude of possible binding poses of the ligand within the receptor's binding pocket and scoring them based on their predicted binding affinity.

These studies can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. For example, docking studies could explore the interactions of this compound with aminoacyl-tRNA synthetases or other enzymes involved in amino acid metabolism. The insights gained from docking can guide the design of new molecules with enhanced or modified biological activities. nih.gov

Table 2: Hypothetical Molecular Docking Results

| Target Enzyme | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Isoleucyl-tRNA synthetase | -8.2 | Arg198, Asp234, Tyr35 |

| Branched-chain aminotransferase | -6.5 | His145, Leu312, Val400 |

This table provides a hypothetical example of the kind of data generated from molecular docking studies.

Genome-Scale Metabolic Modeling Relevant to Amino Acid Ester Biosynthesis

While the direct biosynthesis of amino acid esters like this compound is not a central metabolic pathway, genome-scale metabolic models (GEMs) can provide context for the synthesis of its precursors. GEMs are comprehensive mathematical models of an organism's metabolism that can simulate the flow of metabolites through various biochemical pathways.

In the context of this compound, a GEM for an organism like Saccharomyces cerevisiae could be used to study the biosynthesis of L-isoleucine. ucla.edu By manipulating the model, researchers can predict how genetic or environmental perturbations might affect the production of this essential amino acid. Furthermore, studies have shown that some microorganisms can produce and secrete methylated derivatives of amino acid pathway intermediates as signaling molecules, a process that could be investigated using metabolic modeling approaches. ucla.edu

Advanced Analytical Characterization Techniques for Methyl 2 Amino 3 Methylpentanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Differentiation

NMR spectroscopy stands as a powerful, non-destructive technique for determining the molecular structure of a compound in solution. numberanalytics.com For methyl 2-amino-3-methylpentanoate, NMR provides detailed information about the connectivity of atoms and the spatial arrangement of its various stereoisomers.

Proton (¹H) NMR Spectroscopy

Proton (¹H) NMR spectroscopy of this compound reveals distinct signals corresponding to each unique proton in the molecule. The chemical shift (δ) of these signals is influenced by the local electronic environment of the protons.

Key expected signals in the ¹H NMR spectrum include:

A singlet for the methyl ester protons (-OCH₃).

A doublet for the α-proton (-CH(NH₂)-).

A multiplet for the β-proton (-CH(CH₃)-).

A multiplet for the γ-protons (-CH₂-).

A triplet for the terminal methyl protons of the ethyl group.

A doublet for the methyl protons at the β-position.

A broad singlet for the amine protons (-NH₂), which may exchange with deuterium (B1214612) in certain solvents.

The coupling patterns (splitting of signals) provide information about adjacent protons, allowing for the confirmation of the carbon skeleton. For instance, the α-proton will be coupled to the β-proton, resulting in a doublet.

Carbon-13 (¹³C) NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.

Expected chemical shifts in the ¹³C NMR spectrum are:

A signal for the carbonyl carbon of the ester group.

A signal for the α-carbon.

A signal for the β-carbon.

A signal for the γ-carbon.

Signals for the two methyl carbons in the side chain.

A signal for the methyl ester carbon.

The chemical shifts are indicative of the type of carbon (e.g., sp³, sp²) and its neighboring atoms.

Two-Dimensional and Advanced NMR Techniques for Configuration Assignment

While 1D NMR techniques are excellent for confirming the basic structure, two-dimensional (2D) and other advanced NMR methods are often necessary to definitively assign the stereochemistry (R/S configuration) at the two chiral centers (α- and β-carbons) of this compound. numberanalytics.comlibretexts.org

Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can provide through-space correlations between protons that are close in proximity, which can help in determining the relative stereochemistry. For example, the spatial relationship between the α-proton and the protons of the methyl group on the β-carbon can be probed.

Furthermore, the use of chiral derivatizing agents can be coupled with NMR analysis. nih.gov By reacting this compound with a chiral agent, diastereomers are formed which can often be distinguished by NMR due to their different chemical environments, allowing for the determination of the enantiomeric composition.

Mass Spectrometry (MS) for Molecular Characterization and Purity Assessment

Mass spectrometry is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound. nih.govnih.gov For this compound, MS is crucial for confirming its identity and assessing its purity.

In a typical mass spectrum, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. The molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ will correspond to the molecular weight of this compound (145.20 g/mol ). nih.gov

Fragmentation patterns observed in the mass spectrum provide further structural information. Common fragmentation pathways for amino acid esters include the loss of the methoxy (B1213986) group (-OCH₃) or the entire ester group (-COOCH₃), leading to characteristic fragment ions that help to confirm the structure.

Table 1: Spectroscopic Data for this compound

| Technique | Data Type | Observed Values/Characteristics |

| ¹H NMR | Chemical Shifts (δ, ppm) | Signals corresponding to methyl ester, α-H, β-H, γ-CH₂, and terminal methyl groups. chemicalbook.com |

| Coupling Constants (J, Hz) | Splitting patterns confirming proton connectivity. | |

| ¹³C NMR | Chemical Shifts (δ, ppm) | Resonances for carbonyl, α-C, β-C, γ-C, and methyl carbons. spectrabase.com |

| Mass Spec. | Molecular Ion (m/z) | [M+H]⁺ at approximately 146.12. nih.gov |

| Key Fragments (m/z) | Characteristic losses of methoxy and ester groups. |

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and instrument used.

Chromatographic Methods for Purity and Stereoisomeric Analysis

Chromatographic techniques are indispensable for separating the different stereoisomers of this compound and for determining the purity of a sample.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a powerful method for separating and quantifying the enantiomers of chiral compounds. To determine the enantiomeric excess (ee) of a sample of this compound, a chiral stationary phase (CSP) is typically employed. sigmaaldrich.com

The principle behind chiral HPLC is that the different enantiomers of the analyte interact differently with the chiral stationary phase, leading to different retention times. sigmaaldrich.com This allows for their separation and quantification.

The process generally involves:

Dissolving the sample in a suitable mobile phase.

Injecting the sample onto an HPLC column packed with a chiral stationary phase.

Eluting the sample with a mobile phase under controlled conditions (flow rate, temperature).

Detecting the separated enantiomers as they exit the column, typically using a UV detector.

The enantiomeric excess is then calculated from the peak areas of the two enantiomers in the resulting chromatogram. Derivatization with a chiral reagent can also be used to form diastereomers, which can then be separated on a standard achiral HPLC column. jst.go.jpnih.gov

Table 2: Chromatographic Data for Stereoisomeric Analysis

| Technique | Parameter | Typical Conditions/Results |

| Chiral HPLC | Stationary Phase | Chiral selectors like macrocyclic glycopeptides (e.g., teicoplanin-based). sigmaaldrich.com |

| Mobile Phase | Mixtures of organic solvents (e.g., methanol (B129727), acetonitrile) and aqueous buffers. sigmaaldrich.comnih.gov | |

| Detection | UV detection, often after derivatization to enhance sensitivity. nih.gov | |

| Outcome | Baseline separation of enantiomers, allowing for accurate ee determination. |

Note: Optimal chromatographic conditions are highly dependent on the specific chiral stationary phase and the analyte's properties.

Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions, such as the esterification of isoleucine to form this compound or its subsequent N-arylation. researchgate.net By spotting a small amount of the reaction mixture onto a TLC plate at various time points, the consumption of starting materials and the formation of the product can be qualitatively assessed.

The separation on a TLC plate depends on the relative affinity of the compounds for the stationary phase (typically silica (B1680970) gel) and the mobile phase (a solvent or mixture of solvents). For amino acid esters like this compound, which are more nonpolar than their parent amino acids, a significant change in the Retention Factor (Rf) value is observed.

Stationary Phase: Silica gel 60 F254 plates are commonly used.

Mobile Phase (Eluent): The choice of eluent is critical and depends on the polarity of the reactants and products. A mixture of a nonpolar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol) is typical. The ratio is optimized to achieve good separation between the spots.

Visualization: Since this compound is not colored and may not be UV-active depending on the reaction, specific visualizing agents are required.

Ninhydrin Stain: This is a highly sensitive reagent for primary and secondary amines. Upon heating, it reacts with the amino group of this compound to produce a characteristic purple or yellowish spot (Ruhemann's purple).

Potassium Permanganate (KMnO4) Stain: This stain is useful for detecting compounds that can be oxidized, including the amino group. It appears as a yellow-brown spot on a purple background.

UV Light: If one of the reactants or products contains a UV-active chromophore (e.g., in an N-arylation reaction), the spots can be visualized under a UV lamp at 254 nm. researchgate.net

The Rf value is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. A higher Rf value indicates lower polarity. For example, in a reaction to form this compound from isoleucine, the product's Rf will be significantly higher than that of the highly polar starting amino acid.

Table 1: Representative TLC Data for Monitoring Reactions of Amino Acid Esters

| Compound | Typical Mobile Phase (v/v) | Rf Value (Approximate) | Visualization Method |

| Isoleucine (Starting Material) | Dichloromethane:Methanol (9:1) | 0.1 | Ninhydrin |

| This compound | Dichloromethane:Methanol (9:1) | 0.5 | Ninhydrin, KMnO4 |

| N-aryl-isoleucine methyl ester | Hexane:Ethyl Acetate (7:3) | 0.4 | UV (254 nm), KMnO4 |

X-ray Crystallography for Absolute Configuration Determination and Solid-State Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid, including the precise arrangement of atoms and the absolute stereochemistry of chiral centers. This compound has two chiral centers (at C2 and C3), giving rise to four possible stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S).

While a crystal structure for this compound itself is not widely reported in public databases, extensive crystallographic studies have been performed on its parent amino acid, isoleucine, which has the same stereoisomers. nih.gov These studies provide a clear blueprint for how X-ray crystallography can be applied to its methyl ester. A reinvestigation of the crystal structure of a 1:1 mixture of DL-isoleucine and DL-allo-isoleucine revealed a systematic distribution of the four stereoisomers within the crystal lattice. nih.gov

To perform the analysis, a single crystal of high quality is required. The crystal is mounted in an X-ray diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be resolved. For determining the absolute configuration, the anomalous dispersion effect, often requiring the use of specific X-ray wavelengths (e.g., Cu Kα radiation), is employed. researchgate.net

The analysis provides key crystallographic data that defines the solid-state structure.

Table 2: Example Crystallographic Data for Stereoisomers of 2-amino-3-methylpentanoic acid

| Parameter | DL-isoleucine | L-isoleucine:D-allo-isoleucine Complex |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P21/a | P21 |

| a (Å) | 9.940 | 10.038 |

| b (Å) | 5.326 | 5.312 |

| c (Å) | 13.722 | 13.208 |

| **β (°) ** | 95.89 | 95.12 |

| Volume (Å3) | 722.5 | 700.3 |

| Z (Molecules/unit cell) | 4 | 2+2 |

| Data derived from a study on the stereoisomers of 2-amino-3-methylpentanoic acid. nih.gov |

Other Spectroscopic Methods (e.g., UV-Vis, Infrared, Circular Dichroism)

Besides NMR and mass spectrometry, several other spectroscopic techniques provide valuable information about the structure and chirality of this compound.

UV-Vis Spectroscopy: As an aliphatic amino acid ester, this compound does not possess a strong chromophore that absorbs in the near-UV range (250-300 nm). nih.govresearchgate.net Its UV absorption is primarily due to n→π* transitions of the carbonyl group in the ester functionality, which occurs in the far-UV region, typically around 205-210 nm. ucalgary.ca This absorption is generally weak and can be difficult to measure accurately due to interference from solvents and atmospheric oxygen. Therefore, direct UV-Vis spectroscopy is not a primary method for quantitative analysis unless a UV-active group is derivatized onto the molecule. tandfonline.com

Infrared (IR) Spectroscopy: Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. nih.gov Key vibrational frequencies include the stretching of the N-H bonds in the primary amine, the C-H bonds of the alkyl groups, the strong C=O stretch of the ester, and the C-O stretches associated with the ester linkage. ucalgary.ca

Circular Dichroism (CD) Spectroscopy: Circular Dichroism is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. It is an exceptionally sensitive technique for probing the stereochemistry of molecules like this compound. mdpi.com Each of the four stereoisomers will produce a unique CD spectrum. The spectrum is highly sensitive to the conformation of the molecule and the spatial arrangement of the atoms around the chiral centers.

The CD spectrum of an amino acid derivative typically shows signals corresponding to the electronic transitions of the carboxyl/ester group. researchgate.net While these signals can be weak for simple aliphatic esters, their sign (positive or negative Cotton effect) and intensity provide a fingerprint for a specific enantiomer or diastereomer. The technique is particularly powerful for confirming the enantiomeric purity of a sample or for studying conformational changes in solution. acs.org For instance, the CD spectrum of L-isoleucine methyl ester would be a mirror image of that of D-isoleucine methyl ester.

Table 3: Summary of Key Spectroscopic Data for this compound

| Spectroscopic Method | Region/Wavenumber (cm-1) | Interpretation |

| UV-Vis | ~207 nm | n→π* transition of the ester carbonyl group ucalgary.ca |

| Infrared (IR) | 3300-3400 | N-H stretch (primary amine) |

| 2850-2960 | C-H stretch (alkyl groups) | |

| ~1735 | C=O stretch (ester) ucalgary.canih.gov | |

| 1200-1300 | C-O stretch (C(=O)-O) | |

| 1000-1150 | C-O stretch (O-CH3) | |

| Circular Dichroism (CD) | 200-250 nm | Signals related to the n→π* transition of the ester chromophore, highly dependent on the specific stereoisomer researchgate.net |

Future Directions and Emerging Research Avenues for Methyl 2 Amino 3 Methylpentanoate

Development of Novel and Sustainable Synthetic Methodologies

The primary route to Methyl 2-amino-3-methylpentanoate involves the esterification of isoleucine. mdpi.com Traditional methods often rely on reagents like thionyl chloride or strong acids, which can present safety and waste disposal challenges. researchgate.net A key area of future research is the development of more sustainable and efficient synthetic protocols.

One promising approach involves the use of trimethylchlorosilane in methanol (B129727), which facilitates the esterification of amino acids, including isoleucine, at room temperature with good to excellent yields. mdpi.comnih.gov This method offers milder reaction conditions and a more convenient operational procedure compared to traditional approaches. researchgate.net

Further research is anticipated to focus on:

Catalytic Methods: Exploring novel catalysts, including biocatalysts, to improve the efficiency and selectivity of the esterification process under even milder and more environmentally friendly conditions.

Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound to enhance scalability, safety, and process control.

Alternative Starting Materials: Investigating the synthesis from precursors other than isoleucine, potentially offering more cost-effective or sustainable routes.

A recent study detailed a modified protocol for synthesizing a 13C-labeled isoleucine precursor, highlighting an optimized procedure for dimethylhydrazone monomethylation. nih.gov This demonstrates the ongoing efforts to refine and improve synthetic routes to isoleucine derivatives.

Exploration of Expanded Applications as a Chiral Building Block

The inherent chirality of this compound makes it a valuable starting material for the asymmetric synthesis of complex molecules. researchgate.net Its applications extend to the synthesis of non-natural amino acids, amino alcohols, and other chiral compounds. researchgate.net

Future research in this area will likely concentrate on:

Peptide Synthesis: Utilizing the compound as a key intermediate in the synthesis of novel peptides and peptidomimetics with potential therapeutic applications. mdpi.com

Natural Product Synthesis: Employing this compound as a chiral pool starting material for the total synthesis of complex natural products.

Development of Chiral Ligands: Synthesizing new chiral ligands for asymmetric catalysis, leveraging the stereochemistry of the starting material.

Amino acid esters are recognized as important intermediates in medicinal chemistry and as chiral sources for various synthetic transformations. mdpi.comresearchgate.net The development of new derivatives from L-isoleucine, such as mono- and bis-amides, further expands the potential applications of this structural motif. researchgate.net

Deeper Mechanistic Investigations of Its Reactivity